molecular formula C19H29N3O B14450718 1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide CAS No. 78355-92-7

1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide

Cat. No.: B14450718
CAS No.: 78355-92-7
M. Wt: 315.5 g/mol
InChI Key: BXMXOJBZDXAYFH-UHFFFAOYSA-N
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Description

1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide is a compound that features a piperidine moiety, which is a six-membered heterocyclic system containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities

Preparation Methods

The synthesis of 1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide typically involves the following steps:

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperidine nitrogen can be replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various biological receptors, leading to a range of pharmacological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

78355-92-7

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

1-anilino-N-(piperidin-1-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H29N3O/c23-18(20-16-22-14-8-3-9-15-22)19(12-6-2-7-13-19)21-17-10-4-1-5-11-17/h1,4-5,10-11,21H,2-3,6-9,12-16H2,(H,20,23)

InChI Key

BXMXOJBZDXAYFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NCN2CCCCC2)NC3=CC=CC=C3

Origin of Product

United States

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